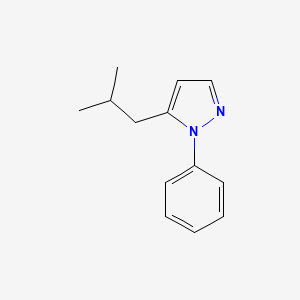

5-Isobutyl-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

3191-86-4 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-(2-methylpropyl)-1-phenylpyrazole |

InChI |

InChI=1S/C13H16N2/c1-11(2)10-13-8-9-14-15(13)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

InChI Key |

HROKYPLYBSHRSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Isobutyl 1 Phenyl 1h Pyrazole and Its Analogues

Diverse Synthetic Routes to the Pyrazole (B372694) Nucleus

The construction of the pyrazole core can be achieved through various synthetic transformations, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Condensation Reactions with Hydrazines and 1,3-Dicarbonyl Precursors

The most classical and widely employed method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. thieme-connect.comyoutube.com This method, often referred to as the Knorr pyrazole synthesis, involves the reaction of a hydrazine, such as phenylhydrazine (B124118), with a 1,3-dicarbonyl compound. youtube.comjk-sci.com The reaction proceeds through the formation of an imine followed by an enamine, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

A significant challenge in this method, especially with unsymmetrically substituted 1,3-diketones, is the potential for the formation of two regioisomeric products. thieme-connect.comresearchgate.net The regioselectivity of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For instance, the reaction of aryl or heteroarylhydrazines with fluorinated β-diketones can yield a variety of trifluoromethyl-substituted pyrazoles. researchgate.net The initial attack of the hydrazine can occur at either of the carbonyl groups, leading to a mixture of isomers. researchgate.net

To address the issue of regioselectivity and expand the scope of the reaction, several modifications have been developed. One approach involves the in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then reacted with hydrazines in a one-pot multicomponent reaction. beilstein-journals.org This method has been shown to be effective, although reactions with methylhydrazine can still lead to regioisomeric mixtures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Reference(s) |

| Hydrazine | 1,3-Dicarbonyl Compound | Catalytic Acid | Pyrazole | youtube.comjk-sci.com |

| Phenylhydrazine | Unsymmetrical 1,3-Diketone | Varies | Mixture of pyrazole isomers | thieme-connect.comresearchgate.net |

| Enolate + Carboxylic acid chloride | Hydrazine | LiHMDS | 1,3,5-Trisubstituted pyrazole | beilstein-journals.orgnih.gov |

Intermolecular 1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles. mdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkyne equivalent. mdpi.comnih.gov

Nitrile imines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis. These can react with a variety of alkynes to produce substituted pyrazoles. nih.gov The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. The use of alkyne surrogates, such as trisubstituted bromoalkenes, can help to overcome issues with alkyne preparation and regioselectivity in the cycloaddition. nih.gov

Sydnones, a class of mesoionic compounds, also serve as effective 1,3-dipoles in cycloaddition reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrazoles. mdpi.com This method has been successfully applied to the synthesis of various 1-phenylpyrazoles. mdpi.com

| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference(s) |

| Nitrile Imine | Alkyne | Varies | 1,3,4,5-Tetrasubstituted pyrazole | nih.gov |

| Sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene, reflux | 1-Arylpyrazole | mdpi.com |

| Nitrile Imine | Ninhydrin-derived Morita–Baylis–Hillman carbonates | - | 1,3,5-Trisubstituted pyrazoles | rsc.org |

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative pathway to pyrazoles, often starting from more readily available precursors. These reactions typically involve the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic pyrazole ring.

One such approach involves the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones, utilizing molecular oxygen as a stoichiometric oxidant. rsc.org This methodology can lead to different classes of pyrazoles simply by changing the reaction solvent. For example, using ethanol (B145695) as the solvent can yield trisubstituted pyrazoles with a ketone functionality at the C-5 position, while using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can predominantly form di-substituted pyrazoles. rsc.org The proposed mechanism involves a single electron transfer from the hydrazone to a Cu(II) species to generate a hydrazonyl radical, which then undergoes intramolecular C–N bond formation. rsc.org

Another strategy involves the oxidative coupling of hydrazones and 1,3-diarylpropenes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org This reaction generates β,γ-unsaturated hydrazones, which can then undergo a 5-exo-trig cascade cyclization to selectively produce pyrazoles under metal-free conditions. acs.org

| Starting Material(s) | Reagent(s)/Catalyst | Conditions | Product Type | Reference(s) |

| β,γ-Unsaturated hydrazone | Cu(OAc)₂, O₂ | Ethanol or HFIP | Tris- or Di-substituted pyrazole | rsc.org |

| Hydrazone, 1,3-Diarylpropene | DDQ | CH₂Cl₂ | β,γ-Unsaturated hydrazone | acs.org |

| β,γ-Unsaturated hydrazone | I₂/TBHP/O₂ | 80 °C | 1,2-Dihydropyridazine or Pyrazole | acs.org |

Advanced Catalytic and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of advanced catalytic systems and green chemistry approaches for pyrazole synthesis.

Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed)

Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost and low toxicity of copper salts. thieme-connect.comacs.org Copper-catalyzed reactions have been successfully employed for the synthesis of pyrazoles through various pathways.

One notable example is the copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes. rsc.org This relay oxidative process involves copper-promoted N–O bond cleavage and subsequent C–C, C–N, and N–N bond formations to furnish pyrazolines, which are then oxidized to pyrazoles. rsc.org This method is atom- and step-economical and utilizes green oxidants. rsc.org

Copper catalysts are also effective in promoting the synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates in the presence of a base. thieme-connect.com This one-pot synthesis proceeds smoothly at room temperature to afford the corresponding pyrazole derivatives in good yields. thieme-connect.com Furthermore, copper-catalyzed oxidative coupling reactions of aldehyde hydrazones with maleimides have been developed for the synthesis of pyrrolo[3,4-c]pyrazole derivatives, using air as the oxidant. acs.org

| Reactants | Catalyst | Conditions | Product | Reference(s) |

| Oxime acetates, Amines, Aldehydes | Copper catalyst, O₂ | - | Substituted pyrazoles | rsc.org |

| Phenylhydrazone, Dialkyl ethylenedicarboxylate | CuI, NaOAc | DME, room temperature | Dimethyl 1,3-diphenylpyrazole-4,5-dicarboxylate | thieme-connect.com |

| Aldehyde hydrazone, Maleimide | CuCl, Air | - | Pyrrolo[3,4-c]pyrazole | acs.org |

One-Pot and Multicomponent Reaction Design

One-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. ut.ac.irresearchgate.net Several MCRs have been developed for the synthesis of pyrazoles and related heterocyclic systems.

A facile one-pot multicomponent protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives involves the reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and aryl aldehydes using preheated fly ash as a cost-effective and environmentally benign catalyst in an aqueous medium. ut.ac.ir This green protocol provides high yields and a simple work-up procedure. ut.ac.ir

Another example is the iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This method exhibits a large functional group tolerance and provides the desired products in good to excellent yields. nih.gov Furthermore, a straightforward synthesis of polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridines has been achieved through a one-pot multi-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water. longdom.org

| Reactants | Catalyst/Promoter | Solvent | Product Type | Reference(s) |

| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehyde | Preheated fly ash | Water | Dihydropyrano[2,3-c]pyrazole | ut.ac.ir |

| Benzoylacetonitrile, Arylhydrazine, Diaryl diselenide | Molecular iodine | MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazole | nih.gov |

| Enaminone, Benzaldehyde, Hydrazine dihydrochloride | Ammonium acetate | Water | Polyfunctionally substituted pyrazole | longdom.org |

Regioselective Synthesis Techniques for 5-Isobutyl-1-phenyl-1H-pyrazole Derivatives

The most common and highly regioselective method for synthesizing 1,5-disubstituted pyrazoles, such as this compound, is the Paal-Knorr reaction. This involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. google.comnih.gov For the synthesis of the target molecule, phenylhydrazine is reacted with an isobutyl-containing 1,3-diketone, specifically 6-methyl-2,4-heptanedione.

The regioselectivity of the Paal-Knorr synthesis for 1,3,5-trisubstituted pyrazoles is influenced by the reaction conditions, particularly the solvent. organic-chemistry.org Studies have shown that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) at room temperature significantly favors the formation of the 1,5-disubstituted isomer over the 1,3-disubstituted one. organic-chemistry.org The addition of a catalytic amount of acid, such as hydrochloric acid, can further enhance the reaction rate and yield by promoting the dehydration steps. organic-chemistry.org

The reaction proceeds through the initial attack of the more nucleophilic nitrogen of phenylhydrazine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The steric hindrance of the isobutyl group and the electronic nature of the phenyl group on the hydrazine direct the cyclization to predominantly yield the 1-phenyl-5-isobutyl isomer.

A study on the synthesis of 3-isopropyl-1-phenyl-1H-pyrazole-5(4H)-one, a closely related structure, utilized the reflux of phenylhydrazine with methyl isobutyrylacetate in glacial acetic acid, demonstrating the applicability of this general approach. nih.gov

Table 1: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

| Reactants | Reaction Conditions | Major Product | Key Findings | Reference |

|---|---|---|---|---|

| Phenylhydrazine and 6-methyl-2,4-heptanedione | N,N-dimethylacetamide (DMAc), room temperature | This compound | High regioselectivity for the 1,5-isomer is expected based on studies with similar 1,3-diketones. | organic-chemistry.org |

| Phenylhydrazine and various 1,3-diketones | N,N-dimethylacetamide (DMAc), HCl (cat.), room temperature | 1-Aryl-3,4,5-substituted pyrazoles | Aprotic dipolar solvents significantly improve regioselectivity. Acid catalysis enhances yield. | organic-chemistry.org |

| Phenylhydrazine and ethyl acetoacetate | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Demonstrates an efficient, green protocol for pyrazole synthesis. | nih.gov |

Chemical Transformations and Functionalization of the this compound Scaffold

The this compound core can be further modified to introduce various functional groups, which is crucial for developing new derivatives with specific properties. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, primarily at the C4 position.

The introduction of formyl (CHO) and carboxyl (COOH) groups onto the pyrazole ring are key transformations that open pathways to a wide range of other derivatives.

Formylation Reactions:

Two primary methods for the formylation of 1-phenyl-1H-pyrazoles are the Vilsmeier-Haack reaction and the Duff reaction.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). nih.govchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction is a versatile method for formylating electron-rich aromatic and heterocyclic compounds. nih.govwikipedia.orgwikipedia.org The reaction of the Vilsmeier reagent with 1-phenyl-1H-pyrazoles leads to electrophilic substitution at the C4 position, yielding the corresponding 1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org This method has been successfully applied to a variety of substituted 1-phenyl-1H-pyrazoles. nih.govresearchgate.net

The Duff reaction offers a milder alternative to the Vilsmeier-Haack reaction, using hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid like trifluoroacetic acid. wikipedia.orgresearchgate.netresearchgate.net This reaction is also regioselective for the C4 position of 1-phenyl-1H-pyrazoles. researchgate.netresearchgate.net The reaction mechanism is thought to involve the formation of an iminium ion intermediate from the protonated hexamine. wikipedia.org

Carboxylation Reactions:

While direct carboxylation can be challenging, the introduction of a carboxylic acid group is often achieved through the oxidation of a pre-installed functional group, such as a formyl or methyl group. For instance, a 4-formyl pyrazole derivative can be oxidized to the corresponding carboxylic acid. Alternatively, a Grignard reagent can be formed from a halogenated pyrazole, followed by reaction with carbon dioxide to yield the carboxylic acid. A known related compound, 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid, highlights the feasibility of having a carboxylic acid group on a similar pyrazole scaffold. bldpharm.com

Table 2: Formylation and Carboxylation of 1-Phenyl-1H-pyrazole Derivatives

| Reaction | Reagents | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Phenyl-1H-pyrazoles | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Efficient and regioselective for the C4 position. | nih.govresearchgate.net |

| Duff Reaction | Hexamine, Trifluoroacetic acid | 1-Phenyl-1H-pyrazoles | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Milder conditions compared to Vilsmeier-Haack. | wikipedia.orgresearchgate.netresearchgate.net |

| Carboxylation | 1. Oxidation of a 4-formyl group or 2. Grignard reagent + CO₂ | 4-Formyl- or 4-Halo-1-phenyl-pyrazoles | 1-Phenyl-1H-pyrazole-4-carboxylic acid | Indirect methods are commonly employed. | bldpharm.com |

Halogenation of the this compound scaffold is a key step for introducing further functionality through cross-coupling reactions. The C4 position of the pyrazole ring is the most susceptible to electrophilic halogenation.

Common halogenating agents include N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) for bromination and iodination, respectively. These reactions are typically carried out in a suitable solvent, and the regioselectivity for the C4 position is generally high for 1,5-disubstituted pyrazoles.

For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NBS, NCS, NIS) at room temperature has been shown to be an effective method for producing 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org While the substrate in that study is different, the underlying reactivity of the pyrazole C4-H bond towards electrophilic halogenation is a general principle.

Other electrophilic substitution reactions, such as nitration and sulfonation, can also occur at the C4 position, although harsher conditions may be required depending on the specific substrate and reagents. The introduction of these groups provides handles for a wide array of subsequent chemical transformations.

Table 3: Halogenation of 1-Phenyl-1H-pyrazole Analogues

| Reaction | Reagent | Substrate Type | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Aryl-1H-pyrazol-5-amines | 4-Bromo-3-aryl-1H-pyrazol-5-amines | DMSO, room temperature | beilstein-archives.org |

| Iodination | N-Iodosuccinimide (NIS) | 3-Aryl-1H-pyrazol-5-amines | 4-Iodo-3-aryl-1H-pyrazol-5-amines | DMSO, room temperature | beilstein-archives.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Aryl-1H-pyrazol-5-amines | 4-Chloro-3-aryl-1H-pyrazol-5-amines | DMSO, room temperature | beilstein-archives.org |

Advanced Structural Elucidation and Solid State Characterization of 5 Isobutyl 1 Phenyl 1h Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives in solution. nih.gov It provides valuable information about the molecular framework, the electronic environment of individual atoms, and dynamic processes. nih.gov

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of 5-Isobutyl-1-phenyl-1H-pyrazole derivatives. The chemical shifts, multiplicities, and coupling constants of the signals in the spectra provide a detailed map of the molecule's connectivity.

In ¹H NMR spectra of 1-phenyl-1H-pyrazole derivatives, the protons of the pyrazole ring typically appear as distinct signals. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C4-H proton appears as a singlet around 5.90 ppm, while the methyl protons at C3 and C5 also give rise to singlet signals. rsc.org The protons of the phenyl group exhibit characteristic multiplets in the aromatic region of the spectrum. rsc.org For this compound, specific signals corresponding to the isobutyl group—a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons—would be expected.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative. For 1-phenyl-1H-pyrazoles, the C3 and C5 carbons can be distinguished based on their chemical shifts, which are influenced by the substituents on the ring. nih.gov In symmetrically substituted pyrazoles, these carbons may show equivalent signals due to rapid tautomeric exchange. nih.gov The isobutyl group in this compound would be identified by its characteristic signals in the aliphatic region of the ¹³C NMR spectrum. The complete assignment of ¹H and ¹³C NMR data is often achieved through two-dimensional NMR techniques like HSQC and HMBC. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Phenylpyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | 7.46-7.19 (m, 5H, Ph-H), 5.90 (s, 1H, C4-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | 7.42 (m, 5H, Ph-H), 6.08 (s, 1H, C4-H), 2.68 (m, 4H, 2xCH₂), 1.36-1.21 (m, 6H, 2xCH₃) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole rsc.org | 7.68-7.17 (m, 5H, Ph-H), 5.40 (s, 1H, C4-H), 4.12 (q, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.44 (t, 3H, CH₂CH₃) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |

This table presents a selection of reported NMR data for illustrative purposes. Actual values for this compound may vary.

NMR spectroscopy is a powerful technique for investigating dynamic processes such as tautomerism in pyrazole derivatives. bohrium.com In N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. bohrium.com This process can be slow or fast on the NMR timescale, leading to distinct spectral features. bohrium.com

In cases of slow exchange, separate signals for each tautomer can be observed, allowing for the determination of their relative populations. bohrium.com Conversely, fast exchange results in averaged signals, where the chemical shifts are a weighted average of the individual tautomers. nih.gov For some pyrazoles, variable temperature NMR studies can be employed to slow down the exchange process and resolve the individual tautomeric forms. nih.gov In the solid state, techniques like ¹³C CPMAS NMR have been instrumental in identifying the presence of different tautomers and observing solid-state proton transfer. bohrium.com For 1-substituted pyrazoles like this compound, while annular tautomerism of the pyrazole core is blocked, other dynamic processes, such as restricted rotation around the N-phenyl bond, could potentially be studied by dynamic NMR techniques.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD analysis of pyrazole derivatives allows for the unambiguous determination of their molecular geometry. For instance, the crystal structure of 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one revealed that the pyrazole ring is nearly planar. nih.gov The analysis also provides the precise dihedral angle between the pyrazole and phenyl rings, which was found to be significantly different in the two crystallographically independent molecules of this compound, at 83.63(11)° and 70.07(12)°. nih.gov Such conformational differences can be influenced by the packing forces within the crystal lattice. For this compound, SCXRD would precisely define the conformation of the isobutyl group and the relative orientation of the phenyl and pyrazole rings.

Table 2: Selected Crystallographic Data for a Phenylpyrazole Derivative

| Parameter | Value |

|---|---|

| Compound | 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.3423 (8) |

| b (Å) | 11.9987 (9) |

| c (Å) | 12.4657 (9) |

| α (°) | 98.579 (3) |

| β (°) | 113.038 (3) |

| γ (°) | 112.882 (3) |

| V (ų) | 1344.42 (17) |

| Z | 4 |

This table illustrates the type of data obtained from an SCXRD experiment for a related pyrazole derivative.

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. SCXRD is crucial for identifying and characterizing these interactions, which include hydrogen bonds and π-π stacking. imedpub.com In the crystal structure of 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one, intermolecular N-H···O and C-H···O hydrogen bonds link the molecules into two-dimensional networks. nih.gov

Auxiliary Spectroscopic Techniques for Structural Confirmation

In addition to NMR and SCXRD, other spectroscopic techniques are routinely used to provide complementary structural information and confirm the identity of synthesized pyrazole derivatives.

Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups. rsc.org For pyrazole derivatives, characteristic absorption bands for C=N, C=C, and N-N stretching vibrations within the pyrazole ring can be observed. The IR spectrum would also show bands corresponding to the vibrations of the phenyl and isobutyl groups.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. researchbib.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula of the target compound.

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups and structural features of 1-phenyl-1H-pyrazole derivatives. The analysis of their spectra reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

The IR spectrum of the 1-phenyl-1H-pyrazole core typically exhibits several key absorptions. Aromatic C-H stretching vibrations from the phenyl group are generally observed around 3027-3064 cm⁻¹. bldpharm.commdpi.com The stretching vibrations of the C=C and C=N bonds within the pyrazole and phenyl rings appear in the 1483-1615 cm⁻¹ region. bldpharm.commdpi.com

For derivatives of 1-phenyl-1H-pyrazole, the presence of various substituents introduces additional characteristic bands. For instance, the isobutyl group in this compound would be expected to show aliphatic C-H stretching vibrations. As seen in related structures, these typically appear in the range of 2848-2993 cm⁻¹ for symmetric and asymmetric stretching of the methyl (CH₃) and methylene (CH₂) groups within the isobutyl moiety.

In more complex derivatives, other functional groups provide distinct IR signatures. A carbonyl group (C=O), such as in ester or ketone derivatives, shows a strong absorption band. For example, a C=O group in an ester has been observed at 1746 cm⁻¹, while a pyrazole carbonyl is seen at 1635 cm⁻¹. bldpharm.com In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl stretch is found at 1663 cm⁻¹. mdpi.com The presence of a cyano group (-C≡N) is indicated by a sharp band around 2217 cm⁻¹. bldpharm.com

The table below summarizes the characteristic IR absorption bands for various 1-phenyl-1H-pyrazole derivatives, providing a reference for the structural elucidation of these compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type/Reference |

| Aromatic C-H Stretch | 3027 - 3064 | General for 1-phenyl-pyrazoles bldpharm.commdpi.com |

| Aliphatic C-H Stretch | 2918 - 2967 | Expected for isobutyl/alkyl groups bldpharm.comnist.gov |

| Cyano (-C≡N) Stretch | ~2226 | Cyano-substituted pyrazole derivative rsc.org |

| Carbonyl (C=O) Stretch (Ester) | ~1746 | Ester-substituted pyrazole derivative bldpharm.com |

| Carbonyl (C=O) Stretch (Ketone) | 1631 - 1663 | Keto-substituted pyrazole derivatives mdpi.comphyschemres.org |

| C=N and C=C Stretch (Ring) | 1468 - 1615 | General for 1-phenyl-pyrazoles bldpharm.commdpi.com |

| C-O Stretch (Cyclic Ether) | ~1097 | Derivative with an ether linkage bldpharm.com |

This table is generated based on data from multiple sources for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound and its analogs, aiding in the confirmation of their molecular formula and structure.

For the parent 1-phenyl-1H-pyrazole, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 144.17 g/mol . nist.gov In derivatives, the molecular ion peak will shift accordingly. For instance, 3,5-dimethyl-1-phenyl-1H-pyrazole shows a protonated molecular ion [M+H]⁺ at m/z 173, and 3,5-diethyl-1-phenyl-1H-pyrazole shows it at m/z 201. rsc.org

The fragmentation pattern is also highly informative. The 1-phenyl-1H-pyrazole structure often yields characteristic fragments. The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of these compounds. The stability of the pyrazole ring can influence the fragmentation pathways, often involving the loss of substituents or parts of the heterocyclic ring.

For this compound, the molecular weight is 200.28 g/mol . Therefore, its mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 200 or a protonated peak [M+H]⁺ at m/z 201 in techniques like electrospray ionization (ESI). Key fragmentation would likely involve the loss of the isobutyl group or parts of it. For example, loss of a methyl group (CH₃) would lead to a fragment at m/z 185, while loss of the entire isobutyl group (C₄H₉) would result in a fragment at m/z 143.

The table below presents mass spectrometry data for several 1-phenyl-1H-pyrazole derivatives.

| Compound | Molecular Formula | Calculated Mass | Observed Ion (m/z) | Ion Type |

| 1-Phenyl-1H-pyrazole nist.gov | C₉H₈N₂ | 144.17 | 144 | [M]⁺ |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole rsc.org | C₁₁H₁₂N₂ | 172.23 | 173 | [M+H]⁺ |

| 3,5-Diethyl-1-phenyl-1H-pyrazole rsc.org | C₁₃H₁₆N₂ | 200.28 | 201 | [M+H]⁺ |

| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole rsc.org | C₁₂H₁₄N₂O | 202.25 | 203 | [M+H]⁺ |

| 3-(4-Chlorophenyl)-5-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole nist.gov | C₂₈H₂₀ClN₃O | 449.93 | 449 | [M]⁺ |

This table is generated based on data from multiple sources for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from the ground state to higher energy excited states. These transitions are typically π → π* and n → π* in conjugated systems like pyrazoles.

The UV-Vis spectrum of 1-phenyl-1H-pyrazole and its derivatives is characterized by strong absorption in the UV region. The parent pyrazole ring exhibits a π → π* transition around 210 nm. mdpi.com The introduction of a phenyl group at the N1 position creates a larger conjugated system, leading to a bathochromic shift (a shift to longer wavelengths).

For (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a pyrazoline derivative, the maximum absorption (λₘₐₓ) is observed at 301 nm in dichloromethane (B109758) (DCM). physchemres.org The electronic transitions in these molecules are influenced by the solvent polarity, with more polar solvents sometimes causing a shift in the absorption wavelength. physchemres.org

In the case of this compound, the electronic spectrum would be primarily dictated by the 1-phenyl-1H-pyrazole chromophore. The isobutyl group, being a non-conjugated alkyl substituent, is not expected to significantly alter the position of the main absorption bands but may have a minor influence on their intensity. The spectrum would likely show strong absorption bands in the UV region, characteristic of the π → π* transitions within the phenyl and pyrazole rings. For instance, some pyrazole derivatives exhibit absorption maxima in the range of 205-236 nm.

The table below provides UV-Vis absorption data for some pyrazole derivatives.

| Compound | Solvent | λₘₐₓ (nm) | Transition Type (Probable) |

| 1H-Pyrazole mdpi.com | Gas Phase | ~210 | π → π |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org | Dichloromethane | 301 | π → π |

| 1,2,3-Triazole-linked boronate ester researchgate.net | Not Specified | 205, 211, 216, 236 | π → π* |

This table is generated based on data from multiple sources for illustrative purposes.

Computational Chemistry and Theoretical Modeling of 5 Isobutyl 1 Phenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.gov For pyrazole (B372694) derivatives, DFT methods, such as B3LYP, are frequently employed to investigate optimized molecular geometry, vibrational frequencies, and electronic parameters. nih.govderpharmachemica.com These calculations provide a theoretical framework that complements and explains experimental findings.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. derpharmachemica.comresearchgate.net

HOMO: The HOMO represents the ability of a molecule to donate an electron, acting as an electron-rich center. researchgate.net In pyrazole derivatives, the HOMO is often localized on specific atoms or functional groups that are prone to electrophilic attack. nih.gov

LUMO: The LUMO signifies the ability of a molecule to accept an electron, representing an electron-deficient center. researchgate.net Its location indicates the most probable sites for a nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required for electronic transitions. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap indicates greater molecular stability. researchgate.net

Computational studies on various pyrazole derivatives show that the HOMO-LUMO gap can be tuned by altering substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly modify the orbital energies and, consequently, the molecule's reactivity. The calculated energy gap for pyrazole derivatives can vary, with values indicating their potential for charge transfer interactions within the molecule. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives Note: This table presents example data from various pyrazole derivatives to illustrate the typical values obtained from DFT calculations, as specific values for 5-Isobutyl-1-phenyl-1H-pyrazole are not available in the cited literature.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Phenyl-Pyrazolone Derivative | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Pyrazole Derivative 3 | - | - | 2.783 | researchgate.net |

| Pyrazole Derivative 9 | - | - | 3.995 | researchgate.net |

| Thiazole-Pyrazoline Derivative | -5.70 | -3.15 | 2.55 | researchgate.net |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data from techniques like FT-IR and NMR spectroscopy. Theoretical calculations of vibrational frequencies help in the assignment of IR spectral bands. nih.gov Studies on pyrazole-containing molecules have shown a high degree of correlation between the vibrational frequencies calculated via DFT and the experimentally observed values. derpharmachemica.com Similarly, NMR chemical shifts can be computed to provide detailed information about the molecular geometry and electronic environment of the nuclei. dntb.gov.ua

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electrostatic potential on the surface of a molecule. It helps in identifying the regions most susceptible to electrophilic and nucleophilic attacks. dntb.gov.uanih.gov The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. nih.govnih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. nih.govnih.gov

Green: Denotes regions of neutral or near-zero potential. nih.gov

For pyrazole derivatives, MEP analyses typically show negative potential localized around the electronegative nitrogen atoms of the pyrazole ring and any oxygen atoms in substituents, marking them as centers for electrophilic interaction. researchgate.netnih.gov Positive potentials are often found around hydrogen atoms. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how a molecule will interact with biological receptors. nih.govdntb.gov.ua

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring to the pyrazole ring. Computational methods can map the potential energy surface by calculating the molecule's energy at various dihedral angles. sci-hub.se This process identifies the lowest energy conformer, which is the most stable and predominant spatial arrangement. sci-hub.se Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates its biological activity and how it fits into a receptor's binding site.

Studies on Tautomeric Forms and Prototropic Equilibria of Pyrazoles

Tautomerism, particularly prototropic tautomerism, is a significant phenomenon in heterocyclic chemistry where isomers are readily interconvertible through the migration of a proton. clockss.org In N-unsubstituted pyrazoles, annular tautomerism occurs, involving the movement of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov The equilibrium between these tautomeric forms is influenced by the nature of substituents, the solvent, and the physical state. nih.govfu-berlin.de

However, in this compound, the nitrogen at the 1-position is substituted with a phenyl group. This N1-substitution prevents the typical annular prototropic tautomerism, effectively "locking" the molecule into a single tautomeric form. nih.gov While this specific tautomerism is not possible, computational studies on related pyrazole systems, such as pyrazolones, explore other tautomeric equilibria, including the CH, OH, and NH forms, which are influenced by substituents and environmental factors. bas.bg Studies on 3(5)-phenylpyrazoles have shown that in solution, they exist as mixtures that are rich in the 3-phenyl tautomer, which is also the form found in the solid state. fu-berlin.de

Computational Design and Virtual Screening Methodologies for Derivatives

Computational modeling is instrumental in the rational design and virtual screening of novel derivatives of a lead compound. nih.gov Starting with the core structure of this compound, new molecules can be designed by adding or modifying functional groups. These virtual libraries of derivatives can then be screened for desired properties.

Methodologies often involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme, and estimates the binding affinity. nih.gov It is widely used to identify potential drug candidates from a large library of compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies explore the relationship between the three-dimensional structure of molecules and their biological activity, helping to refine the design of more potent compounds. nih.gov

Virtual screening of pyrazole derivatives has been successfully applied to identify potential new agents for various targets, such as BRAF(V600E) inhibitors and PPARγ agonists. nih.govnih.gov This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates.

Structure Interaction Relationship Sir Studies for 5 Isobutyl 1 Phenyl 1h Pyrazole Analogue Libraries

Systematic Modifications and Their Influence on Molecular Recognition

The process of systematically modifying a lead compound and assessing the impact on its biological activity is a cornerstone of medicinal chemistry. For analogues of 5-isobutyl-1-phenyl-1H-pyrazole, this involves targeted changes to the isobutyl and phenyl groups, as well as derivatization of the central pyrazole (B372694) core, to map the chemical space and understand the requirements for molecular recognition.

The isobutyl and phenyl rings of this compound offer key positions for modification to probe their roles in molecular recognition. Alterations to these groups can significantly impact the compound's size, shape, lipophilicity, and electronic properties, thereby influencing how it fits into a binding pocket and interacts with amino acid residues.

For instance, in the context of designing rearranged during transfection (RET) kinase inhibitors, studies on pyrazole derivatives have highlighted the importance of substitutions at positions analogous to the isobutyl and phenyl rings. nih.gov Research has shown that introducing hydrogen bond acceptors and electronegative groups at one position (R¹) and electropositive, steric, and hydrogen bond donor groups at another (R²) can enhance inhibitory potency. nih.gov This suggests that the isobutyl group might be replaced with moieties that can engage in specific hydrogen bonding or electrostatic interactions, while modifications to the phenyl ring could be tailored to optimize van der Waals and hydrophobic contacts within a binding site. nih.gov

Furthermore, the lipophilicity of substituents on the phenyl ring can be critical. In the development of salt-inducible kinase (SIK) inhibitors, a class of enzymes where pyrazole-containing compounds have shown activity, it was observed that increasing the lipophilicity of compounds, as measured by ChromlogD7.4, could address discrepancies between in vitro and in vivo clearance rates. acs.org This indicates that adjusting the properties of the phenyl ring substituents can be a strategy to improve pharmacokinetic profiles. acs.org

The following table summarizes the influence of systematic modifications on the molecular recognition of pyrazole analogues:

| Modification Site | Type of Substitution | Observed Effect on Molecular Recognition | Key takeaway |

| R¹ (analogous to isobutyl group) | Hydrogen bond acceptors, electronegative groups | Favorable for increased potency of RET kinase inhibitors. nih.gov | Specific interactions at this position are crucial for binding affinity. |

| R² (analogous to phenyl ring) | Electropositive, steric, hydrogen bond donors | Favorable for increased potency of RET kinase inhibitors. nih.gov | The size and electronic nature of this group influence binding. |

| Phenyl Ring | Increased lipophilicity (higher ChromlogD7.4) | Improved in vivo clearance for SIK inhibitors. acs.org | Lipophilicity is a key parameter for pharmacokinetic properties. |

The pyrazole core itself is a versatile scaffold for derivatization, allowing for the introduction of various functional groups to fine-tune biological activity. nih.govnih.gov The nitrogen atoms of the pyrazole ring can be sites for substitution, and the carbon atoms can be functionalized to introduce new interaction points. nih.govnih.gov This rational design approach leverages the known chemical properties of the pyrazole ring to create libraries of compounds with diverse functionalities. nih.govnih.gov

One common strategy is the synthesis of pyrazole-4-carbaldehydes, which can then be used as intermediates to build more complex molecules. nih.gov This approach allows for the introduction of various aryl groups, leading to compounds with potentially different biological activities. The antioxidant activity of some pyrazole derivatives, for example, has been attributed to the presence of the NH proton of the pyrazole moiety, highlighting the importance of the core structure itself in molecular interactions. nih.gov

The synthesis of fused pyrazole systems, such as pyrazolopyridines and pyrazolopyrimidines, starting from 5-aminopyrazole derivatives, is another powerful strategy. mdpi.com These fused systems have shown a wide range of biological activities, including antioxidant and antimicrobial effects. mdpi.com The ability to create such diverse structures from a common pyrazole precursor underscores the importance of the pyrazole core as a template for rational drug design. mdpi.com

Molecular Docking and Simulation Approaches for Protein-Ligand Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding how ligands like this compound and its analogues interact with their protein targets. rsc.orgdiva-portal.org These techniques provide insights into binding modes, identify key intermolecular forces, and can guide the rational design of new compounds. rsc.orgdiva-portal.org

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, as well as the specific binding site. researchgate.net This is achieved by sampling a large number of possible conformations and scoring them based on their predicted binding affinity. researchgate.net For pyrazole derivatives, docking studies have been successfully used to predict their binding to various protein targets, including kinases and carbonic anhydrases. nih.govnih.gov

For example, in a study on RET kinase inhibitors, docking was used to identify the active site residues and to show that the docked ligand adopted a similar conformation to the co-crystalized ligand, validating the docking procedure. nih.gov The active site was found to be composed of residues such as Leu730, Gly731, Val738, and Ala756, providing a clear picture of the binding pocket. nih.gov Similarly, docking studies of pyrazole-carboxamides with carbonic anhydrase receptors helped to visualize the binding poses and understand the inhibitory mechanism. nih.gov

The following table illustrates the application of molecular docking in predicting binding modes for pyrazole derivatives:

| Protein Target | Key Finding from Docking | Significance |

| RET Kinase | The docked ligand showed a similar binding conformation to the co-crystalized ligand, with an RMSD of 1.20 Å. nih.gov | Validates the docking protocol and provides confidence in the predicted binding mode. |

| Carbonic Anhydrase (hCA I and hCA II) | Docking revealed the binding poses of pyrazole-carboxamide inhibitors within the active site. nih.gov | Helps to understand the mechanism of inhibition and guide the design of more potent inhibitors. |

| Dihydrofolate Reductase (DHFR) | Synthesized isoxazole-incorporated pyrazole carbothiamides exhibited high fitness scores and multiple bonding interactions with the active site. researchgate.net | Predicts the binding affinity and activity of the designed compounds. |

Once a binding mode is predicted, the intermolecular forces that stabilize the protein-ligand complex can be analyzed. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Understanding the nature and strength of these interactions is crucial for optimizing ligand design.

In the case of pyrazole derivatives, studies have shown that hydrophobic interactions and hydrogen bonding are often the primary drivers of complex formation. nih.gov For instance, the binding of a pyrazole-based probe to serum albumins was found to be driven mainly by these two forces. nih.gov Molecular dynamics simulations of a pyrazole derivative bound to RET kinase revealed that van der Waals energy and nonpolar salvation energy were crucial for binding, while polar salvation energy was unfavorable. nih.gov This detailed energetic breakdown provides valuable information for medicinal chemists looking to improve binding affinity.

A systematic analysis of protein-ligand interactions in the PDB database reveals the prevalence of different interaction types. nih.gov Hydrophobic contacts are the most common, followed by hydrogen bonds. nih.gov This general trend is often reflected in the specific interactions of pyrazole-based ligands.

The following table summarizes the key intermolecular forces involved in the binding of pyrazole derivatives:

| Interaction Type | Description | Example with Pyrazole Derivatives |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | A major driving force for the binding of a pyrazole-based probe to serum albumins. nih.gov |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for the binding of a pyrazole-based probe to serum albumins. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | A significant contributor to the binding energy of a pyrazole derivative with RET kinase. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. | The electrostatic energy component of the binding free energy for a pyrazole derivative with RET kinase was -28.021 kJ/mol. nih.gov |

Allosteric Modulation and Functional Selectivity in Molecular Recognition Events

Beyond simple competitive inhibition, some pyrazole derivatives have been shown to act as allosteric modulators. nih.gov Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, and in doing so, they can either enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.gov This can lead to functional selectivity, where a modulator preferentially affects one signaling pathway over another.

The development of pyrazole-based PAMs for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) illustrates this concept. nih.gov By making modifications to the pyrazole core and its substituents, researchers were able to synthesize compounds that significantly increased the potency of the endogenous ligand, acetylcholine. nih.gov For example, an isoindolin-1-one (B1195906) analogue was found to be a highly potent PAM, increasing the potency of acetylcholine by over 370-fold. nih.gov This demonstrates the potential for pyrazole derivatives to achieve nuanced control over protein function through allosteric modulation.

Advanced Methodologies for Molecular Interaction Studies of 5 Isobutyl 1 Phenyl 1h Pyrazole with Biomolecules

Ligand-Enzyme Binding Characterization

The interaction of 5-Isobutyl-1-phenyl-1H-pyrazole with enzymes is a critical area of investigation to determine its potential as a modulator of enzymatic activity. The characterization of these interactions involves both quantitative assessment of binding strength and a qualitative understanding of the binding mode.

Quantitative Assessment of Binding Parameters (e.g., Dissociation Constants, Inhibition Constants)

For instance, a study on a related pyrazole-based small molecule agonist of the apelin receptor determined the Ki value through radioligand displacement assays. duke.edu In this type of assay, the ability of the test compound (e.g., this compound) to displace a labeled ligand from the enzyme's active site is measured. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined and then used to calculate the Ki value.

Table 1: Hypothetical Binding Parameters for this compound with Target Enzymes

| Enzyme Target | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Assay Method |

| Enzyme A | 150 nM | 95 nM | Isothermal Titration Calorimetry |

| Enzyme B | 2.1 µM | 1.5 µM | Surface Plasmon Resonance |

| Enzyme C | 780 nM | 550 nM | Fluorescence Polarization |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Exploration of Binding Site Topography and Mechanisms of Interaction

Understanding how this compound fits into the binding site of an enzyme and the specific molecular interactions that stabilize the complex is essential for structure-based drug design. Techniques such as X-ray crystallography and computational modeling are pivotal in this exploration.

X-ray crystallography of a co-crystal of the ligand and enzyme can provide a high-resolution, three-dimensional map of the binding site. For example, the crystal structure of a similar compound, 5-Isobutyl-4-phenyl-sulfonyl-1H-pyrazol-3(2H)-one, revealed details about its molecular geometry, including the planarity of the pyrazole (B372694) ring and the dihedral angles between the pyrazole and phenyl rings. nih.govnih.gov Such information is invaluable for understanding how the isobutyl and phenyl groups of this compound might orient themselves within an enzyme's active site to form favorable interactions, such as hydrogen bonds and hydrophobic contacts.

Ligand-Receptor Binding Studies

The interaction of this compound with receptors is key to understanding its potential to modulate cellular signaling pathways. These studies focus on quantifying binding affinity and selectivity, as well as investigating the structural changes induced in the receptor upon ligand binding.

Assessment of Receptor Binding Parameters (e.g., Affinity, Selectivity)

Radioligand binding assays are a common method to determine the affinity (often expressed as Ki) of a compound for a receptor. For instance, studies on pyrazole-based agonists of the apelin receptor have utilized [125I]-apelin-13 in radioligand displacement assays to determine the binding affinities of novel compounds. duke.edu Such assays would be instrumental in determining the affinity of this compound for its target receptor and its selectivity for that receptor over others.

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Affinity (Ki) | Selectivity vs. Receptor X | Selectivity vs. Receptor Y |

| Receptor A | 50 nM | 100-fold | 250-fold |

| Receptor B | 5 µM | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Investigation of Ligand-Induced Conformational Changes in Receptors

Upon binding of a ligand, receptors often undergo conformational changes that are crucial for initiating downstream signaling cascades. Techniques such as fluorescence resonance energy transfer (FRET) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to probe these changes. While specific studies on this compound are not documented, these methods provide a framework for future investigations.

Kinetic Analyses of Molecular Association and Dissociation Processes

Beyond the thermodynamics of binding (affinity), the kinetics of how quickly a ligand binds to and dissociates from its target (the association rate constant, kon, and the dissociation rate constant, koff) provide a more complete picture of the interaction. These kinetic parameters are increasingly recognized as critical determinants of a drug's efficacy and duration of action.

Modern techniques have moved towards in-solution measurements to better mimic native biological conditions. biorxiv.org Methods like flow-induced dispersion analysis allow for the study of interaction kinetics without immobilizing one of the binding partners, thus avoiding potential artifacts. biorxiv.orgbiorxiv.org Single-molecule fluorescence techniques have also emerged as powerful tools to directly observe the association and dissociation events between individual biomolecules. nih.gov These approaches could be applied to study the kinetic profile of this compound with its biological targets, providing valuable insights into its mechanism of action.

Emerging Research Frontiers and Future Perspectives for 5 Isobutyl 1 Phenyl 1h Pyrazole Chemistry

Innovations in Green and Sustainable Synthesis of Pyrazole (B372694) Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole scaffolds, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves the use of sustainable catalysts, alternative energy sources, and environmentally benign solvents.

Recent research has highlighted the efficacy of various green methodologies in the synthesis of pyrazole derivatives. nih.gov These include microwave-assisted and ultrasound-assisted techniques, which can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, the use of water as a solvent and the development of solvent-free reaction conditions are gaining prominence as viable and eco-friendly alternatives to traditional organic solvents. researchgate.netresearchgate.net

A key area of innovation lies in the development and application of novel catalysts. Heterogeneous catalysts are of particular interest due to their ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable and cost-effective synthetic routes. nih.gov For instance, nano-catalysts, such as those derived from layered double hydroxides (LDHs), have demonstrated high activity and selectivity in the synthesis of pyrazole derivatives under mild conditions. nih.gov One study reported the use of a nano copper-immobilized LDH catalyst for the three-component one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives, achieving excellent yields in short reaction times. nih.gov

The table below summarizes various green catalysts and their applications in the synthesis of pyrazole-related scaffolds, showcasing the trend towards more sustainable chemical manufacturing.

| Catalyst Type | Application in Pyrazole Synthesis | Green Chemistry Advantages | Reference |

| Nano-eggshell/Ti(IV) | Synthesis of dihydropyrano[2,3-c]pyrazoles | Mild reaction conditions, short reaction times, high yields, reusability, solvent-free. | researchgate.net |

| Zinc acetate | Synthesis of pyranopyrazoles | Environmentally friendly, good yields. | researchgate.net |

| Nano-Fe3O4 | Synthesis of pyranopyrazole | Use of readily available precursors, room temperature reaction. | researchgate.net |

| LDH@PTRMS@DCMBA@CuI | Synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives | Eco-friendly, simple, stable, mild conditions, easy purification, short reaction times, excellent yields, catalyst reusability. | nih.gov |

| Preyssler-type hetero polyacid | Preparation of dihydropyrano[2,3-c] pyrazole scaffolds | Recyclable catalyst, effective in ethanol (B145695) or water. | mdpi.comencyclopedia.pub |

| Mn/ZrO2 | Synthesis of pyrano[2,3-c]-pyrazoles | Ultrasound irradiation, excellent product yields, short reaction time, catalyst reusability. | mdpi.com |

These advancements underscore a collective move towards synthetic protocols that are not only efficient but also align with the principles of environmental stewardship.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and compound design by accelerating the identification and optimization of novel therapeutic agents. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, suggest novel chemical structures, and optimize synthetic pathways. nih.govspringernature.com For pyrazole derivatives like 5-Isobutyl-1-phenyl-1H-pyrazole, AI and ML offer the potential to explore a much wider chemical space and to design molecules with enhanced biological activity and improved pharmacokinetic profiles.

Generative AI models, for example, can propose entirely new molecular structures that are predicted to have desired properties. researchgate.net This is particularly useful for scaffold hopping, where the core structure of a known active compound is modified to discover new chemical classes with similar or improved activity. springernature.com By training on large databases of known molecules and their biological activities, these models can learn the complex relationships between chemical structure and function. nih.gov

Furthermore, AI can be integrated into the entire drug discovery workflow, from initial hit identification to lead optimization and even clinical trial design. nih.gov For instance, MIT researchers have developed an algorithmic framework called SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) that uses AI to identify optimal molecular candidates while considering synthetic cost and the likelihood of desired properties. mit.edu This approach can streamline the selection of compounds for synthesis and testing, making the drug discovery process more efficient and cost-effective. mit.edu

The application of AI in chemistry is not without its challenges, including the need for large, high-quality datasets and the interpretability of model predictions. nih.gov However, the ongoing development of more sophisticated algorithms and the increasing availability of chemical data are paving the way for AI to become an indispensable tool in the design of next-generation pyrazole-based compounds.

Development of Advanced Analytical Techniques for Molecular Interaction Profiling

Understanding the interactions between a small molecule like this compound and its biological targets is fundamental to elucidating its mechanism of action and for rational drug design. The development of advanced analytical techniques for molecular interaction profiling provides deep insights into these binding events.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain the gold standards for determining the three-dimensional structures of protein-ligand complexes at atomic resolution. nih.gov These methods can reveal the precise binding mode of a compound, identifying the key amino acid residues involved in the interaction.

In addition to these structural biology techniques, a range of biophysical methods are employed to characterize the thermodynamics and kinetics of binding. These include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates). acs.org

Biolayer Interferometry (BLI): Similar to SPR, this optical biosensing technique measures changes in the interference pattern of light reflected from a sensor tip to study biomolecular interactions.

Molecular docking and molecular dynamics simulations are powerful computational tools that complement experimental techniques. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov A recent study on pyrazole-carboxamides used molecular docking and 50 ns molecular dynamics simulations to investigate the binding mechanisms and stability of the compounds with their target enzymes. nih.gov

The following table outlines some of the key analytical techniques used for molecular interaction profiling:

| Technique | Information Obtained | Application in Drug Discovery |

| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes. | Structure-based drug design, understanding binding modes. nih.gov |

| NMR Spectroscopy | 3D structure, dynamics, and interactions in solution. | Fragment-based screening, characterizing weak interactions. rsc.org |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. | Lead optimization, validating binding. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates) and affinity. | Hit validation, fragment screening, kinetic profiling. acs.org |

| Molecular Docking | Predicted binding mode and affinity of a ligand to a receptor. | Virtual screening, lead optimization. nih.gov |

| Molecular Dynamics (MD) Simulations | Stability of protein-ligand complexes, conformational changes. | Understanding dynamic aspects of binding, refining docking poses. nih.gov |

The application of these advanced analytical techniques is crucial for building a comprehensive understanding of the molecular interactions of this compound, which can guide the design of more potent and selective analogs.

Exploration of New Chemical Space through Combinatorial Approaches

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large libraries of related compounds, enabling the systematic exploration of new chemical space. nih.gov This approach is particularly well-suited for the derivatization of a core scaffold like pyrazole, allowing for the generation of a diverse set of analogs with varied substituents. researchgate.net

The synthesis of pyrazole libraries often involves multicomponent reactions, where three or more starting materials are combined in a single step to generate the final product. nih.gov This approach is highly efficient and allows for the introduction of multiple points of diversity in a single synthetic operation. For instance, a three-component reaction of an aldehyde, 1H-indazol-6-amine, and a 1,3-dicarbonyl compound can generate pyrazolo[3,4-a]acridine derivatives with high yields and regioselectivity. nih.gov

The resulting compound libraries can then be screened for biological activity against a panel of targets, allowing for the identification of structure-activity relationships (SAR). This information is invaluable for guiding the design of more potent and selective compounds. The analysis of these libraries can reveal which substituents at which positions on the pyrazole ring are most important for activity. researchgate.net

An efficient method for the synthesis of multidentate molecules with various building blocks, including pyrazolyl moieties, has been reported based on the condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles. acs.org This highlights the versatility of combinatorial approaches in generating complex molecular architectures.

The exploration of new chemical space around the this compound scaffold using combinatorial chemistry, coupled with high-throughput screening, holds immense promise for the discovery of novel compounds with a wide range of potential applications.

Q & A

Q. Key reagents :

- β-keto esters

- Hydrazines (phenylhydrazine, substituted hydrazines)

- Alkylating agents (e.g., isobutyl halides)

(Advanced) How does tautomerism in pyrazole derivatives influence their biological activity and crystallographic analysis?

Pyrazole derivatives exhibit keto-enol tautomerism, which affects molecular geometry and intermolecular interactions. In this compound analogs:

- Keto form dominance : Crystallographic studies show the keto tautomer is stabilized during crystallization, with C=O bond lengths of 1.254–1.267 Å, facilitating intramolecular hydrogen bonds (e.g., C–H⋯O) .

- Impact on activity : The keto form enhances hydrogen bonding with biological targets (e.g., enzyme active sites), influencing antimicrobial or kinase-inhibitory activity. Tautomeric equilibrium in solution may explain discrepancies between crystallographic data and solution-phase reactivity .

Table 1 : Crystallographic parameters for keto-enol tautomerism

| Parameter | Molecule A | Molecule B |

|---|---|---|

| C=O bond length (Å) | 1.267 | 1.254 |

| Dihedral angle (°) | 83.63 | 70.07 |

| Hydrogen bonds (intra) | C10B–H10D⋯O1B | None |

(Advanced) What strategies optimize the antimicrobial efficacy of pyrazole derivatives like this compound?

Structural modifications guided by structure-activity relationship (SAR) studies are critical:

Electron-withdrawing substituents : Fluorine or chlorine at the 4-position of the aryl ring enhances bioactivity by increasing electronegativity and membrane permeability .

Sulfur-containing groups : Sulfonyl or thioether moieties improve binding to microbial enzymes (e.g., cytochrome P450) .

Hydrogen bond donors : Substituents like hydroxyl or amino groups facilitate interactions with bacterial DNA gyrase or fungal lanosterol demethylase .

Q. Methodological note :

- In vitro assays : Use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria and fungi. Compare results with control compounds (e.g., fluconazole for fungi) .

(Basic) What spectroscopic and crystallographic methods characterize this compound?

X-ray crystallography : Determines molecular geometry, tautomeric form, and hydrogen-bonding networks. For example, dihedral angles between pyrazole and phenyl rings (70–84°) indicate steric effects .

NMR spectroscopy :

- ¹H NMR : Signals at δ 1.8–2.1 ppm confirm isobutyl CH2/CH3 groups.

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm .

FTIR : C=O stretches at 1650–1700 cm⁻¹ validate keto tautomer prevalence .

(Advanced) How can researchers resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

Contradictions often arise from:

Tautomeric equilibria : Solution-phase vs. solid-state forms may exhibit different bioactivities. Use NMR titration or pH-dependent studies to assess tautomer prevalence .

Assay variability : Standardize conditions (e.g., pH, solvent) to minimize discrepancies.

Substituent effects : Minor structural changes (e.g., methoxy vs. fluorine) drastically alter pharmacokinetics. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like p38 kinase .

Case study : Pyrazole derivatives with 4-fluorophenyl groups showed 10x higher antifungal activity than chlorophenyl analogs due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.